molecular formula C11H12BrFN2O2S B2637488 (3-Bromo-4-fluorophenyl)-(3-methylsulfonylpropyl)cyanamide CAS No. 1436121-98-0

(3-Bromo-4-fluorophenyl)-(3-methylsulfonylpropyl)cyanamide

Cat. No.: B2637488
CAS No.: 1436121-98-0
M. Wt: 335.19
InChI Key: OVINKQVOYXELTC-UHFFFAOYSA-N
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Description

(3-Bromo-4-fluorophenyl)-(3-methylsulfonylpropyl)cyanamide is a specialized chemical reagent designed for pharmaceutical research and development. Its structure, which incorporates a 3-bromo-4-fluorophenyl group linked to a cyanamide functionalized with a 3-methylsulfonylpropyl chain, makes it a valuable intermediate for constructing more complex molecules. The bromo-fluoro substitution on the phenyl ring is a classic motif in medicinal chemistry, often utilized in cross-coupling reactions, such as Suzuki reactions, to create biaryl systems common in many active pharmaceutical ingredients . The methylsulfonyl group is a stable, polar functionality that can influence the compound's physicochemical properties and is present in various bioactive molecules . This combination of features suggests potential applications for this reagent in the synthesis of candidates for virological or bacteriological testing, particularly as building blocks for viral polymerase inhibitors or agents targeting drug-resistant bacterial strains . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(3-bromo-4-fluorophenyl)-(3-methylsulfonylpropyl)cyanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrFN2O2S/c1-18(16,17)6-2-5-15(8-14)9-3-4-11(13)10(12)7-9/h3-4,7H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVINKQVOYXELTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCCN(C#N)C1=CC(=C(C=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-4-fluorophenyl)-(3-methylsulfonylpropyl)cyanamide typically involves multiple steps, starting with the preparation of the core phenyl structure. The introduction of bromine and fluorine atoms is achieved through halogenation reactions, while the cyanamide group is introduced via nucleophilic substitution. The methylsulfonylpropyl group is added through a sulfonation reaction followed by alkylation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-4-fluorophenyl)-(3-methylsulfonylpropyl)cyanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyanamide group to primary amines.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or organometallic compounds can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C12H14BrF2N3O2S
  • Molecular Weight : 359.23 g/mol
  • IUPAC Name : (3-Bromo-4-fluorophenyl)-(3-methylsulfonylpropyl)cyanamide

The compound features a bromine atom, a fluorine atom, and a cyanamide functional group, which contribute to its unique chemical reactivity and biological activity.

Pharmaceutical Development

This compound has been identified as a potential inhibitor of the fibroblast growth factor receptor 4 (FGFR4). This receptor is implicated in various cancers, making the compound a candidate for cancer treatment. The compound's mechanism involves inhibiting FGFR4 activity, which can lead to reduced tumor growth in cancers such as liver, breast, and prostate cancer .

Table 1: Cancer Types Targeted by FGFR4 Inhibition

Cancer TypeMechanism of ActionReference
Liver CancerInhibition of FGFR4 signaling pathways
Breast CancerInduction of apoptosis via FGFR4 modulation
Prostate CancerReduction of tumor proliferation

Chemical Synthesis

The compound serves as a versatile building block in organic synthesis. Its structure allows for modifications that can lead to the development of new materials or pharmaceuticals. The bromine and fluorine substituents enhance its reactivity, making it suitable for further derivatization in synthetic chemistry.

Table 2: Synthetic Applications

ApplicationDescriptionReference
Pharmaceutical IntermediatesUsed in the synthesis of novel drug candidates
Material ScienceDevelopment of polymers with specific properties

Research has indicated that this compound exhibits antibacterial and antiviral properties. Its sulfonamide group is particularly noted for its potential to inhibit bacterial growth by interfering with folic acid synthesis.

Case Study: Antibacterial Efficacy

A study demonstrated that related sulfonamide compounds showed significant inhibition against Staphylococcus aureus, suggesting that this compound may exhibit similar antibacterial properties. The IC50 values reported were indicative of potent activity against Gram-positive bacteria.

Activity TypeObserved EffectsReference
AntibacterialInhibition of bacterial growth
AntiviralPotential inhibition of virus replication
AnticancerInduction of apoptosis in cancer cell lines

Mechanism of Action

The mechanism of action of (3-Bromo-4-fluorophenyl)-(3-methylsulfonylpropyl)cyanamide involves its interaction with molecular targets such as enzymes or receptors. The presence of the cyanamide group allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The bromine and fluorine atoms may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Key Structural Features Primary Applications Reactivity/Safety Concerns
Calcium Cyanamide (CaCN₂) Inorganic salt Soil fumigation, fertilizer Explosive when wet; severe irritation
Plant-Derived Cyanamide Small organic molecule (from L-canavanine) Plant defense, agriculture Biosynthesized; low environmental persistence
This compound Aromatic and sulfonyl substituents Hypothesized: Drug development Likely stable but potential halogen-related toxicity

Table 2: Handling Precautions

Compound Storage Requirements Safety Protocols
Calcium Cyanamide Dry, isolated environment Avoid water contact; use vacuum cleaning
Target Compound Likely inert conditions Handle with halogen-safe PPE; avoid inhalation

Biological Activity

The compound (3-Bromo-4-fluorophenyl)-(3-methylsulfonylpropyl)cyanamide (CAS Number: 1436121-98-0) has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C12H14BrFN3O2S\text{C}_{12}\text{H}_{14}\text{BrF}\text{N}_{3}\text{O}_{2}\text{S}

Physical Properties

PropertyValue
Molecular Weight331.23 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Research indicates that compounds similar to this compound may interact with various biological targets, including:

  • Peroxisome Proliferator-Activated Receptors (PPARs) : These receptors play crucial roles in regulating cellular differentiation, development, and metabolism.
  • Fibroblast Growth Factor Receptor 4 (FGFR4) : Inhibiting FGFR4 activity may have therapeutic implications in cancer treatment .

Antiviral Activity

Recent studies have explored the antiviral potential of related compounds against respiratory syncytial virus (RSV), a significant cause of respiratory infections. The pharmacokinetic profiles of these compounds suggest favorable bioavailability, making them promising candidates for further development .

Case Studies and Research Findings

  • Antiviral Efficacy : In vitro assays demonstrated that certain derivatives exhibit significant antiviral activity against RSV. For instance, compounds were shown to reduce viral yield in cultured cells, indicating potential for therapeutic use in treating RSV infections .
  • Cancer Treatment : Research has indicated that compounds targeting FGFR4 can inhibit tumor growth in various cancer models. A notable study highlighted the efficacy of FGFR4 inhibitors in reducing tumor size in xenograft models of liver and breast cancer .
  • Metabolic Effects : Preliminary investigations suggest that the compound may influence lipid metabolism and glucose homeostasis through PPAR modulation, which could have implications for metabolic disorders.

Summary of Biological Activities

Activity TypeTarget/PathwayObserved EffectReference
AntiviralRSVViral yield reduction
Cancer TreatmentFGFR4Tumor growth inhibition
Metabolism RegulationPPARsAltered lipid and glucose metabolism

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-Bromo-4-fluorophenyl)-(3-methylsulfonylpropyl)cyanamide, and how can purity be validated?

  • Methodology :

  • Step 1 : Use nucleophilic substitution to couple the 3-bromo-4-fluorophenyl moiety with the 3-methylsulfonylpropyl group. This approach is analogous to methods for synthesizing fluorophenyl-sulfonyl derivatives, where bromo-fluorophenyl intermediates are reacted with sulfonyl-containing alkyl chains under controlled conditions .
  • Step 2 : Introduce the cyanamide group via a coupling reaction with cyanogen bromide (CNBr) or cyanamide derivatives, ensuring anhydrous conditions to avoid hydrolysis.
  • Validation : Confirm purity using reversed-phase HPLC (≥95% purity threshold) and characterize intermediates via 1^1H/13^13C NMR to track functional groups (e.g., sulfonyl S=O stretching at ~1350 cm1^{-1} in IR) .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

  • Methodology :

  • NMR Analysis : Assign peaks for bromine (deshielded aromatic protons at δ 7.2–8.0 ppm) and sulfonyl groups (distinct 1^1H shifts for methylsulfonyl protons at δ 3.0–3.5 ppm) .
  • X-ray Crystallography : Employ SHELX software (e.g., SHELXL for refinement) to resolve bond lengths and angles. For example, the C≡N bond in cyanamide should measure ~1.15 Å, and sulfonyl S–O bonds ~1.43 Å .
  • Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+^+ with <2 ppm error).

Q. What preliminary biological screening strategies are recommended for this compound?

  • Methodology :

  • In vitro assays : Test enzyme inhibition (e.g., tyrosine kinases or phosphatases) due to the sulfonyl group’s potential interaction with ATP-binding pockets. Use fluorogenic substrates to quantify IC50_{50} values .
  • Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7), comparing results to controls like cisplatin. Note discrepancies in activity across cell types, which may arise from differential membrane permeability .

Advanced Research Questions

Q. How can contradictions in biological activity data (e.g., varying IC50_{50} across assays) be systematically addressed?

  • Methodology :

  • Experimental controls : Include positive controls (e.g., known kinase inhibitors) and validate assay conditions (pH, temperature) to rule out environmental variability .
  • Statistical analysis : Apply two-way ANOVA to compare dose-response curves across replicates, identifying outliers or batch effects. For example, calcium cyanamide studies showed significant microbial community variations under identical conditions, highlighting the need for robust statistical frameworks .
  • Mechanistic studies : Use isothermal titration calorimetry (ITC) to quantify binding affinities, resolving whether discrepancies stem from target engagement vs. off-target effects .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., sulfonyl group hydrogen bonding with Lys or Arg residues). Cross-validate with crystal structures of related compounds (e.g., fluorophenyl-sulfonyl amides in ChEBI entries) .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Monitor RMSD values; deviations >2 Å suggest poor binding .

Q. How does the compound influence soil or microbial communities in ecotoxicological studies?

  • Methodology :

  • Soil microcosm experiments : Treat soil samples with 0.1–1.0 mM compound and monitor microbial biomass via phospholipid fatty acid (PLFA) analysis. Calcium cyanamide analogs increased microbial biomass C by 15–40% in acidic soils, suggesting similar sulfonyl-cyanamide compounds may alter community structure .
  • Metabolite profiling : Use LC-MS/MS to track degradation products (e.g., fluorophenyl intermediates) and assess persistence. Reference workflows from hydrogen cyanamide transcriptomic studies, which identified β-cyanoalanine synthase as a key detoxification enzyme .

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